molecular formula C12H21O6P B1604002 Tri(2-methoxycarbonylethyl)phosphine CAS No. 29269-17-8

Tri(2-methoxycarbonylethyl)phosphine

Cat. No. B1604002
CAS RN: 29269-17-8
M. Wt: 292.26 g/mol
InChI Key: GCGYESORUFVNSP-UHFFFAOYSA-N
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Description

Tri(2-methoxycarbonylethyl)phosphine is a chemical compound with the molecular formula C12H21O6P and a molecular weight of 292.27 . It is a yellow liquid used for proteomics research applications .


Molecular Structure Analysis

The molecular structure of Tri(2-methoxycarbonylethyl)phosphine is represented by the formula C12H21O6P . The structure is consistent with NMR identification .


Physical And Chemical Properties Analysis

Tri(2-methoxycarbonylethyl)phosphine is a yellow liquid . It has a molecular weight of 292.27 and a molecular formula of C12H21O6P .

Scientific Research Applications

  • Proteomics Research

    • Tri(2-methoxycarbonylethyl)phosphine is a product for proteomics research applications .
    • It is typically stored at room temperature and is in a liquid state .
    • The molecular formula is C12H21O6P and the molecular weight is 292.27 .
  • Phosphine/Radical Chemistry

    • Tertiary phosphines, including Tri(2-methoxycarbonylethyl)phosphine, have been developed as effective organic catalysts/reagents to promote various modern organic transformations .
    • Their applications in radical generation and reactions remain relatively less explored .
    • Phosphine-centered radical species, generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations, can give rise to many unprecedented activation modes and reactions .
  • Modulating Reactivity in Novel Platinum Complexes

    • Tri(2-methoxycarbonylethyl)phosphine has been used in the synthesis of novel platinum complexes .
    • The esterification derivative of tris(2-carboxyethyl)phosphine, which is tris(2-methoxycarbonylethyl)phosphine, has been used to coordinate a platinum complex .
    • The stability in solution of these compounds and their interaction with biological models such as DNA and proteins have been studied .
  • Organic Synthesis and Organometallic Reactions

    • Polymer-supported triphenylphosphine (PS-TPP) has diverse chemistry and applications in organic synthesis .
    • It has been used in functional group interconversions, heterocycle synthesis, metal complexes and their application in synthesis, and total synthesis of natural products .
  • Asymmetric Synthesis
    • P-chiral phosphine ligands, which include Tri(2-methoxycarbonylethyl)phosphine, have been used in metal-catalyzed asymmetric synthesis .
    • This is one of the most important methods for the economical and environmentally benign production of useful optically active compounds .
    • The success of the asymmetric transformations is significantly dependent on the structure and electronic properties of the chiral ligands coordinating to the center metals .
    • Rationally designed P-chiral phosphine ligands are synthesized by the use of phosphine boranes as the intermediates .
    • Conformationally rigid and electron-rich P-chiral phosphine ligands exhibit excellent enantioselectivity and high catalytic activity in various transition-metal-catalyzed asymmetric reactions .

Safety And Hazards

Tri(2-methoxycarbonylethyl)phosphine may damage fertility or the unborn child, cause respiratory irritation, skin irritation, serious eye irritation, and may cause an allergic skin reaction .

Future Directions

Phosphines are ubiquitous across metal coordination chemistry and underpin some of the most famous homogeneous transition metal catalysts . Constraining phosphines within confined environments influences not only their behavior but also that of their metal complexes . This could lead to reactivity modification and provide new avenues for research .

properties

IUPAC Name

methyl 3-bis(3-methoxy-3-oxopropyl)phosphanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21O6P/c1-16-10(13)4-7-19(8-5-11(14)17-2)9-6-12(15)18-3/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGYESORUFVNSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCP(CCC(=O)OC)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649684
Record name Trimethyl 3,3',3''-phosphanetriyltripropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri(2-methoxycarbonylethyl)phosphine

CAS RN

29269-17-8
Record name Trimethyl 3,3',3''-phosphanetriyltripropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 29269-17-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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